(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
CAS No.:
Cat. No.: VC15786580
Molecular Formula: C10H12N8O3
Molecular Weight: 292.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N8O3 |
|---|---|
| Molecular Weight | 292.25 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | SKWSYTVBPHWKHX-KQYNXXCUSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N |
Introduction
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. It is structurally related to adenosine, with modifications that include an azidomethyl group at the 5' position and a specific stereochemistry. This compound is of interest in various biochemical and pharmaceutical applications due to its unique chemical properties.
Synonyms and Identifiers
-
PubChem CID: 44432644
Physical and Chemical Characteristics
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Weight | 292.25 g/mol | |
| XLogP3 | 0 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 292.10323627 Da |
Biological and Pharmaceutical Applications
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is primarily studied for its potential as a nucleoside analog, which can be used in antiviral or anticancer therapies. The azido group can serve as a reactive site for further chemical modifications or as a probe for studying biological interactions.
Preparation and Synthesis
The synthesis of this compound typically involves the modification of adenosine or its analogs. The introduction of the azidomethyl group at the 5' position requires careful control of reaction conditions to maintain the desired stereochemistry. Detailed synthesis protocols often involve multiple steps, including protection and deprotection of sensitive groups, followed by the introduction of the azide functionality.
Research Findings and Future Directions
Research on (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is ongoing, with a focus on its potential therapeutic applications. Studies may explore its interaction with enzymes, its stability in biological systems, and its efficacy in inhibiting viral replication or cancer cell growth. Future directions include optimizing synthesis methods, exploring new applications in drug delivery, and investigating its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume